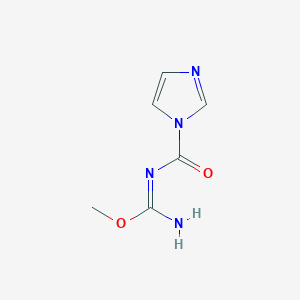
Methyl 1H-imidazole-1-carbonylcarbamimidate
Description
Methyl 1H-imidazole-1-carbonylcarbamimidate is a heterocyclic compound that features an imidazole ring
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl N'-(imidazole-1-carbonyl)carbamimidate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(7)9-6(11)10-3-2-8-4-10/h2-4H,1H3,(H2,7,9,11) |
InChI Key |
VBSFYTLAUIJZTG-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C(=N/C(=O)N1C=CN=C1)/N |
Canonical SMILES |
COC(=NC(=O)N1C=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazole-1-carbonylcarbamimidate typically involves the reaction of imidazole derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazole-1-carbonylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-1-carboxylic acid derivatives.
Reduction: Reduction reactions can yield imidazole-1-carboxamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include imidazole-1-carboxylic acid, imidazole-1-carboxamide, and various substituted imidazole derivatives.
Scientific Research Applications
Methyl 1H-imidazole-1-carbonylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 1H-imidazole-1-carbonylcarbamimidate exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
- Methyl 1H-imidazole-1-carboxylate
- 1-Methylimidazole
- Imidazole-1-carboxylic acid
Comparison: Methyl 1H-imidazole-1-carbonylcarbamimidate is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. For instance, while Methyl 1H-imidazole-1-carboxylate is primarily used for esterification reactions, this compound is more versatile in its reactivity, participating in a broader range of chemical transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


